molecular formula C11H9NS B1608793 Naphthalene-1-carbothioamide CAS No. 20300-10-1

Naphthalene-1-carbothioamide

Cat. No. B1608793
CAS RN: 20300-10-1
M. Wt: 187.26 g/mol
InChI Key: DRCKUACWKCMOCB-UHFFFAOYSA-N
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Description

Naphthalene-1-carbothioamide is an organosulfur compound . It has the empirical formula C11H9NS . It is used in dehydrosulfurization of aromatic thioamides to nitriles .


Molecular Structure Analysis

Naphthalene derivatives, including Naphthalene-1-carbothioamide, are characterized by their large π-electron conjugation, which contributes to their unique photophysical and chemical properties .


Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photophysical and chemical properties. They have a rigid plane and large π-electron conjugation, leading to a high quantum yield and excellent photostability . They also possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability .

Scientific Research Applications

1. Organic Electronics and Photovoltaic Devices

  • Application : Naphthalene diimides (NDIs), a class of naphthalene derivatives, have been studied for their potential applications in organic electronics and photovoltaic devices .
  • Method : The electronic properties of NDIs, such as high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, make them promising candidates for these applications .
  • Results : NDIs have shown promise in the development of organic electronics, photovoltaic devices, and flexible displays due to their electronic properties and tendency to self-assemble into functional structures .

2. Corrosion Inhibitor

  • Application : Naphthalene 1-thiocarboxamide (NTC), a sulfur-containing naphthalene derivative, has been studied as a potential corrosion inhibitor for mild steel in acidic media .
  • Method : The study used a first principles DFT-based approach to expedite the rational design and discovery of corrosion inhibitors . NTC was found to have the lowest ELUMO and Egap, suggesting best corrosion inhibition .
  • Results : Explicit adsorption studies revealed strong chemisorption of NTC onto the Fe (001) surface, characterized by a plethora of Fe-C/N/S covalent bonds . Surface coverage studies indicated the formation of a compact monolayer of NTC on the Fe surface .

3. Fluorescent Heterocyclic Dyes

  • Application : The design and synthesis of novel fluorescent heterocyclic dyes is a significant research area. Pyrazolines, a group of electron-rich nitrogen carriers, are enjoying brisk growth .
  • Method : These compounds combine exciting electronic properties with the potential for dynamic applications . They are synthesized due to their favourable photophysical properties and crucial role in charge transfer processes .

4. Synthesis of Naphthoate-Based Scaffolds

  • Application : A mild and one-pot synthetic pathway was developed for the synthesis of new naphthoate-based scaffolds .
  • Method : The synthesis involves a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols .
  • Results : This method successfully produced new naphthoate-based scaffolds containing quinoline, pyranone and cyclohexenone moieties .

5. Computational Corrosion Inhibitor Discovery

  • Application : Naphthalene 1-thiocarboxamide (NTC) has been studied as a potential corrosion inhibitor for mild steel in acidic media .
  • Method : The study used a first principles DFT-based approach to expedite the rational design and discovery of corrosion inhibitors . NTC was found to have the lowest ELUMO and Egap, suggesting best corrosion inhibition .
  • Results : Explicit adsorption studies revealed strong chemisorption of NTC onto the Fe (001) surface, characterized by a plethora of Fe-C/N/S covalent bonds . Surface coverage studies indicated the formation of a compact monolayer of NTC on the Fe surface .

6. Synthesis of Fluorescent Organic Nanoparticles

  • Application : The design and synthesis of novel fluorescent heterocyclic dyes is a significant research area .
  • Method : These compounds combine exciting electronic properties with the potential for dynamic applications . They are synthesized due to their favourable photophysical properties and crucial role in charge transfer processes .

Future Directions

Naphthalene-1-carbothioamide and related compounds have potential applications in various fields. For instance, 1,8-naphthalimide derivatives have been studied as emissive materials in organic light-emitting diodes . Another study highlighted the use of Naphthalene-1-thiocarboxamide as a corrosion inhibitor .

properties

IUPAC Name

naphthalene-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKUACWKCMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398372
Record name naphthalene-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1-carbothioamide

CAS RN

20300-10-1
Record name 1-Naphthalenecarbothioamide
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Record name NSC 240970
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Record name 1-Naphthalenecarbothioamide
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Record name naphthalene-1-carbothioamide
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Record name 20300-10-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JW Zhao, JX Xu, XZ Guo - Chinese Chemical Letters, 2014 - Elsevier
… Other hetero-aryl-thioamides were then examined and, as expected, 2q, 2r, 2s, 2t were obtained in good to excellent yields when naphthalene-1-carbothioamide, thiophene-2-…
Number of citations: 13 www.sciencedirect.com
Y Walunj, A Shinde, K Borde, Y Abhale… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… Naphthonitrile 4 on reaction with H 2 S and triethyl amine in pyridine gave naphthalene-1-carbothioamide 5. Thioamide 5 on reaction with substituted phenacyl bromide 6a-b furnished …
Number of citations: 1 www.tandfonline.com
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… Ethyl 2-chloro-3-oxobutanoate (2.7 mL, 19 mmol) was added to a solution of naphthalene-1-carbothioamide (3.5 g, 19 mmol) in ethanol (19 mL). The reaction vessel was sealed and …
Number of citations: 14 pubs.acs.org
MC Posso, FC Domingues, S Ferreira, S Silvestre - Molecules, 2022 - mdpi.com
The molecular hybridization approach has been used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds. In this context, …
Number of citations: 33 www.mdpi.com
J Wang, X Xu, Y Tian, C Yao, L Li - Synthetic metals, 2014 - Elsevier
A novel iridium(III) complex bis(2-(naphthalen-1-yl)-6-(trifluoromethyl)benzothiazole)iridium(acetylacetonate) (CF 3 BT-N) 2 Ir(acac) with an orange–red emission was synthesized. The …
Number of citations: 10 www.sciencedirect.com
B Brem, E Gal, L Găină, L Silaghi-Dumitrescu… - International journal of …, 2017 - mdpi.com
… N-(10-Methyl-10H-phenothiazin-3-yl)naphthalene-1-carbothioamide (2e). Purification by flash chromatography gave 2e (1.12 g, 82%) as yellow solid, mp 130–133C. H-NMR (600 MHz, …
Number of citations: 17 www.mdpi.com
KE Szabó, S Kun, A Mándi, T Kurtán, L Somsák - Molecules, 2017 - mdpi.com
… Prepared from compound 1 (0.40 g, 0.57 mmol) and naphthalene-1-carbothioamide (0.21 g, 1.14 mmol) according to general procedure I. Purified by column chromatography (1:5 …
Number of citations: 10 www.mdpi.com
S Chauhan, P Verma, A Mishra… - Chemistry of Heterocyclic …, 2020 - Springer
… Likewise, naphthalene-1-carbothioamide (1i) was successfully transferred into 3,5-di (naphthalen-1-yl)- 1,2,4-thiadiazole 2i in 87% yield (Table 2, entry 9) within few minutes. The …
Number of citations: 11 link.springer.com

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